REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[CH2:6][NH:7][C:8]1[C:13]([CH2:14][CH3:15])=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:16][CH3:17].C(=O)(O)[O-].[Na+].O1CCOCC1.[Cl:29][CH2:30][C:31](Cl)=[O:32]>CCOCC.O>[Cl:29][CH2:30][C:31]([N:7]([CH2:6][CH:2]1[O:3][CH2:4][CH2:5][O:1]1)[C:8]1[C:9]([CH2:16][CH3:17])=[CH:10][CH:11]=[CH:12][C:13]=1[CH2:14][CH3:15])=[O:32] |f:1.2|
|
Name
|
N-(1,3-dioxolan-2-ylmethyl)-2,6-diethylaniline
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)CNC1=C(C=CC=C1CC)CC
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
with stirring, over a period of about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
was completed stirring
|
Type
|
WAIT
|
Details
|
was continued for a period of about one hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the resulting solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed solution was then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
leaving a solid residue
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from an ether-pentane mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)N(C1=C(C=CC=C1CC)CC)CC1OCCO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |